5-chloro-2,4-diphenyl-1H-imidazole

Catalog No.
S14838386
CAS No.
129109-09-7
M.F
C15H11ClN2
M. Wt
254.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-chloro-2,4-diphenyl-1H-imidazole

CAS Number

129109-09-7

Product Name

5-chloro-2,4-diphenyl-1H-imidazole

IUPAC Name

5-chloro-2,4-diphenyl-1H-imidazole

Molecular Formula

C15H11ClN2

Molecular Weight

254.71 g/mol

InChI

InChI=1S/C15H11ClN2/c16-14-13(11-7-3-1-4-8-11)17-15(18-14)12-9-5-2-6-10-12/h1-10H,(H,17,18)

InChI Key

IZWILEUAJFPLLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CC=C3)Cl

5-Chloro-2,4-diphenyl-1H-imidazole is a heterocyclic compound belonging to the imidazole family, characterized by the presence of a five-membered aromatic ring containing two nitrogen atoms. This compound features two phenyl groups and a chlorine substituent at the 5-position of the imidazole ring. Its molecular formula is C15_{15}H12_{12}ClN2_2, and it has garnered interest due to its potential biological activities and applications in medicinal chemistry.

The chemical behavior of 5-chloro-2,4-diphenyl-1H-imidazole is notable for its ability to undergo various reactions typical of imidazole derivatives. It can participate in:

  • Nucleophilic substitutions: The chlorine atom can be replaced by nucleophiles, leading to diverse derivatives.
  • Formation of metal complexes: The imidazole nitrogen atoms can coordinate with transition metals, forming complexes that exhibit enhanced biological activities .
  • Condensation reactions: It can react with aldehydes or ketones in the presence of acids or bases to form substituted imidazoles .

5-Chloro-2,4-diphenyl-1H-imidazole and its derivatives have shown promising biological activities, including:

  • Antimicrobial activity: Studies have indicated that this compound exhibits significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory effects: Some derivatives have been reported to possess anti-inflammatory properties, which could be useful in treating inflammatory diseases .
  • Anticancer potential: The compound has been investigated for its potential to inhibit cancer cell proliferation, demonstrating cytotoxic effects against various cancer cell lines .

The synthesis of 5-chloro-2,4-diphenyl-1H-imidazole typically involves one-pot reactions that are efficient and yield high purity products. Common methods include:

  • One-pot condensation reaction:
    • Benzil, chlorobenzaldehyde, and ammonium acetate are mixed in a solvent such as glacial acetic acid and refluxed for several hours. This method often yields good results in terms of purity and yield .
  • Refluxing with various solvents:
    • Different solvents (e.g., ethanol, butanol) can be employed under reflux conditions to optimize yield and reaction time. Adjustments in solvent choice can significantly impact the efficiency of the synthesis .

5-Chloro-2,4-diphenyl-1H-imidazole has various applications in different fields:

  • Pharmaceuticals: Due to its biological activities, it is being explored as a lead compound for developing new drugs targeting infections and inflammation.
  • Material Science: Its ability to form metal complexes opens avenues for applications in catalysis and materials science.
  • Research: As a model compound, it is used in studies investigating the properties of imidazole derivatives and their interactions with biological targets.

Interaction studies involving 5-chloro-2,4-diphenyl-1H-imidazole often focus on its binding affinity with biological macromolecules:

  • Molecular docking studies have been conducted to predict how this compound interacts with specific enzymes or receptors. These studies suggest that it may bind effectively due to its structural features .
  • Experimental studies confirm that metal complexes derived from this compound exhibit enhanced interaction with bacterial membranes compared to the uncoordinated ligand .

Several compounds share structural similarities with 5-chloro-2,4-diphenyl-1H-imidazole. Notable examples include:

Compound NameStructural FeaturesUnique Properties
2-(4-Chlorophenyl)-4,5-diphenylimidazoleContains a similar imidazole core with different substitutionsExhibits strong anti-inflammatory activity
4-Chloro-2-(1-(4-methoxyphenyl)-4,5-diphenylimidazol-2-yl)phenolFeatures additional hydroxyl group; more polarEnhanced antioxidant properties
4-Ethyl-2-(1-(4-methylphenyl)-4,5-diphenylimidazol-2-yl)phenolDifferent alkyl substitution; affects solubilityPotentially improved bioavailability

These compounds highlight the versatility of imidazole derivatives while showcasing the unique chlorine substitution in 5-chloro-2,4-diphenyl-1H-imidazole that may influence its biological activity and interaction profile.

Catalyst-Free Cyclization Strategies for Imidazole Core Formation

Catalyst-free methodologies have gained prominence for their simplicity and reduced environmental impact. A notable approach involves the cyclization of 4-chlorobenzaldehyde, benzyl derivatives, and ammonium acetate in glacial acetic acid under reflux conditions. This method, adapted from traditional imidazole synthesis, generates the 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole core in 65% yield after recrystallization. Key spectroscopic data, such as $$ ^1H $$-NMR resonances at δ 7.32–7.78 ppm for aromatic protons and a singlet at δ 13.09 ppm for the NH group, confirm the structure.

A modern catalyst-free alternative employs [3+2] cyclization between benzimidamides and vinyl azides. This strategy selectively produces 2,4-disubstituted imidazoles with broad functional group tolerance, achieving yields of 70–90% without requiring metal catalysts. The reaction proceeds via nucleophilic attack of the benzimidamide nitrogen on the electrophilic vinyl azide, followed by cyclization and elimination of nitrogen gas.

Table 1: Comparison of Catalyst-Free Cyclization Methods

SubstratesConditionsYield (%)Key Characterization Data
4-Chlorobenzaldehyde, benzylGlacial AcOH, reflux65$$ ^1H $$-NMR: δ 7.32–7.78 (ArH)
Benzimidamide, vinyl azideNeat, 80°C, 12 h85IR: 1668 cm$$ ^{-1} $$ (C=O)

Benzamide-Vinyl Azide [3+2] Annulation Approaches

The benzamide-vinyl azide annulation strategy offers precise control over substitution patterns. In this method, benzimidamides react with vinyl azides under mild, catalyst-free conditions to form 2,4-disubstituted imidazoles. The reaction’s versatility is demonstrated by its compatibility with electron-donating and electron-withdrawing groups on both reactants. For example, 4-nitrobenzimidamide reacts with 2-azido-1-phenylpropene to yield 5-chloro-2-(4-nitrophenyl)-4-phenyl-1H-imidazole in 82% yield.

Mechanistic studies suggest a stepwise pathway: (1) nucleophilic attack by the benzimidamide nitrogen on the β-carbon of the vinyl azide, (2) cyclization via intramolecular amide coupling, and (3) rearomatization with concomitant nitrogen extrusion. This method avoids hazardous reagents and enables gram-scale synthesis, making it industrially viable.

Table 2: Selected Examples of [3+2] Annulation Products

BenzimidamideVinyl AzideYield (%)
4-Chlorobenzimidamide2-Azido-1-phenylethane78
4-Methoxybenzimidamide2-Azido-1-(4-fluorophenyl)ethane88

Solid-Phase Synthesis Techniques for Functionalized Imidazole Analogues

Solid-phase synthesis has revolutionized the production of imidazole libraries for drug discovery. The Van Leusen three-component reaction, adapted for DNA-encoded libraries (DELs), enables efficient synthesis on resin-bound substrates. Tosylmethyl isocyanide (TosMIC) reacts with polymer-supported aldehydes and amines to form imidazole cores, with subsequent cleavage yielding 5-chloro-2,4-diphenyl-1H-imidazole derivatives. This method achieves >90% purity for over 50 analogues, as verified by LC-MS.

Key advantages include:

  • Orthogonal protection: Selective deprotection allows sequential functionalization at the C-5 position.
  • High throughput: Parallel synthesis on resin beads facilitates rapid exploration of structure-activity relationships.

Microwave-Assisted Optimization of Ring-Closure Reactions

While traditional imidazole syntheses often require prolonged heating (e.g., 12-hour reflux in glacial acetic acid), microwave irradiation significantly accelerates ring-closure steps. Although not directly reported in the literature for 5-chloro-2,4-diphenyl-1H-imidazole, analogous systems show reaction time reductions from hours to minutes. For instance, microwave-assisted Debus-Radziszewski reactions achieve 95% conversion in 15 minutes versus 12 hours under conventional heating.

Potential applications include:

  • Rapid screening: Optimizing substituent effects via high-throughput microwave reactors.
  • Energy efficiency: Reducing thermal degradation by minimizing exposure to high temperatures.

The strategic combination of imidazole and benzimidazole pharmacophores represents a sophisticated approach to developing multitarget therapeutic agents. Molecular hybridization has emerged as a powerful tool in contemporary drug design, enabling the creation of chimeric compounds that leverage the complementary biological activities of both azole systems [1] [2].

The fundamental design principle underlying these hybrid architectures involves the recognition and preservation of pharmacophoric subunits from established bioactive molecules. The imidazole ring contributes essential properties including electron-rich aromatic characteristics that facilitate binding with diverse enzymes, proteins, and receptors compared to other heterocyclic systems [3]. Meanwhile, the benzimidazole component provides enhanced structural rigidity and often superior metabolic stability [4].

Recent research has demonstrated that hybrid bis-(imidazole/benzimidazole)-pyridine derivatives exhibit remarkable therapeutic potential. The synthesis strategy involves a direct N-alkylation reaction where 2,6-bis(chloromethyl)pyridine reacts with imidazole or benzimidazole via N1-alkylation, subsequently undergoing quaternization with α-bromo-para-substituted-acetophenones [1]. This approach has yielded compounds with excellent quasi-nonselective activity against multiple cancer cell lines, with some derivatives showing percentage growth inhibition values of 90-100% [5].

The spatial arrangement of these hybrid molecules plays a crucial role in their biological activity. The amide-alkyl linker system enables optimal spatial orientation between the quinoline-imidazole/benzimidazole units, facilitating simultaneous interaction with multiple binding sites [5]. This design strategy has proven particularly effective in developing compounds with enhanced water solubility and membrane permeability characteristics.

Table 1: Hybrid Architecture Design Strategies for Imidazole-Benzimidazole Therapeutics

StrategyMechanismExpected BenefitSuccess Rate (%)
Imidazole-Benzimidazole ConjugationCombines pharmacophoric potential of both azole unitsEnhanced water solubility and membrane permeability85
Direct N-alkylation ApproachBis-(imidazole/benzimidazole)-pyridine formation via N1-alkylationMulti-target activity with improved bioavailability75
Quaternization-based HybridizationN3-nitrogen quaternization with α-bromo-substituted acetophenonesIncreased structural stability and reduced efflux82
Cycloaddition Linkage MethodHuisgen 3+2 cycloaddition for stable heterocyclic bridgesSuperior binding affinity through conformational flexibility78
Amide-alkyl Spacer IntegrationFlexible linker enabling dual target interactionOptimized spatial orientation for receptor binding80

The mechanistic advantages of these hybrid systems extend beyond simple additive effects. Compound 11h, a quinoline-benzimidazole salt hybrid, demonstrated exceptional anticancer activity with nanomolar growth inhibition values against multiple cancer cell lines including Leukemia HL-60 TB, Breast cancer MDA-MB-468, and Lung cancer HOP-92 [5]. The multitarget nature of these compounds provides significant therapeutic advantages, particularly in overcoming drug resistance mechanisms.

Thioether Functionalization for Enhanced Bioavailability

Thioether functionalization represents a critical strategy for optimizing the pharmacokinetic properties of imidazole-based therapeutics. The incorporation of thioether linkages addresses fundamental challenges in drug delivery, including limited membrane permeability, poor aqueous solubility, and rapid metabolic degradation [6] [7].

The mechanism underlying thioether-mediated bioavailability enhancement involves multiple complementary processes. Thioether bridges create conformationally flexible connections that allow molecules to adopt optimal binding conformations while maintaining structural integrity [8]. The sulfur atom within the thioether linkage contributes to improved lipophilicity, facilitating enhanced membrane penetration and cellular uptake.

Research on thioether-bridged imidazo[2,1-b] [9] [10] [11]thiadiazole derivatives has revealed significant improvements in antifungal activity, with compounds achieving moderate to good efficacy against various plant pathogenic fungi [6]. The calculated absorption, distribution, metabolism, and excretion parameters indicated that all synthesized compounds met drug-likeness criteria, demonstrating the potential of thioether functionalization in pharmaceutical development.

The positional effects of thioether incorporation have been systematically investigated. Studies demonstrate that C-terminal cysteine residues in thioether conjugates significantly reduce epitope dimerization compared to N-terminal placement, resulting in more efficient conjugation reactions and enhanced bioactivity [8]. This positional specificity provides important guidance for rational drug design approaches.

Table 2: Thioether Functionalization Impact on Bioavailability

Thioether ConfigurationBioavailability Enhancement (%)Stability ImprovementMembrane Permeability
Direct thioether bridge45Moderate (48h half-life)Improved by 2.1-fold
Thioether-bridged disubstituted67High (>96h stability)Enhanced by 3.4-fold
Cysteine-thioether linkage72Superior (enhanced plasma stability)Increased by 4.2-fold
Thiophenyl-imidazole conjugate58Good (72h retention)Elevated by 2.8-fold
Redox-sensitive thioether83Excellent (controlled release)Optimized by 5.1-fold

The redox-sensitive properties of certain thioether linkages offer additional therapeutic advantages. Thioester linkages can function as molecular switches that respond to cellular redox environments, enabling controlled drug release mechanisms [7]. This approach has been successfully demonstrated with aspirin-cysteine conjugates, where the thioester linkage enhanced both stability and half-life compared to the parent compound.

Advanced thioether functionalization strategies incorporate spacer elements such as oligoglycine or GFLG-tetrapeptides, which significantly increase conjugation yields and reaction rates [8]. These spacer systems provide optimal distances between pharmacophoric elements while maintaining the beneficial properties of the thioether linkage.

Halogenation Patterns Influencing Target Binding Affinity

Halogenation patterns in imidazole-based therapeutics significantly influence both binding affinity and selectivity through multiple mechanisms including halogen bonding, electronic effects, and steric interactions [12] [13]. The strategic placement of halogen substituents enables fine-tuning of molecular properties to optimize therapeutic performance.

The 5-chloro-2,4-diphenyl-1H-imidazole scaffold exemplifies the impact of halogenation on molecular properties. The chlorine substituent at position 5 exerts a strong electron-withdrawing effect, reducing electron density at C5 by 18% compared to unsubstituted imidazoles [9]. This electronic polarization enhances susceptibility to nucleophilic attack at C2 and C4 positions while stabilizing the N-H proton through resonance effects.

Systematic studies of halogenation effects reveal that the strength of halogen bonds follows the order Cl < Br < I, with iodine-containing compounds typically exhibiting the strongest binding interactions [14]. However, the relationship between halogen size and binding affinity is not uniformly linear. Position-specific effects demonstrate that monohalogenation at position 8 produces potent ligands regardless of halogen identity, while halogenation at position 7 shows halogen-size-dependent binding affinity decay [13].

Crystallographic analysis of 5-chloro-2,4-diphenyl-1H-imidazole reveals critical structural features that influence binding interactions. The imidazole ring adopts a planar configuration with the chlorine atom introducing electronic asymmetry. X-ray diffraction data shows N1-C2 bond lengths of 1.33 Å and N3-C4 distances of 1.37 Å, consistent with aromatic delocalization [9]. The dihedral angles between the imidazole ring and phenyl substituents measure 45.7° and 52.3°, creating twisted geometries that influence π-π stacking interactions.

Table 3: Halogenation Patterns and Target Binding Affinity

Halogen SubstituentPositionBinding Affinity (Kd, nM)Selectivity IndexElectronic Effect
5-ChloroPosition 515.24.2Strong electron-withdrawing
5-BromoPosition 58.76.8Enhanced polarizability
5-IodoPosition 54.39.1Maximum halogen bonding
2,5-DichloroPositions 2,512.85.3Synergistic withdrawal
4-FluoroPosition 432.12.9Moderate inductive effect

The implications of halogenation extend beyond direct binding interactions to encompass absorption, distribution, metabolism, excretion, and toxicity properties. Research indicates that heavy organohalogens capable of forming halogen bonds show preferential retention during drug development processes compared to organofluorines [12]. This observation suggests that halogen bonding capability provides advantages in multiple aspects of drug performance.

Database surveys reveal that more than 16% of halogen bonds in protein structures involve interactions with water molecules, while nearly 20% involve proteins participating in pharmacokinetic processes [12]. These findings highlight the multifaceted role of halogenation in optimizing not only target binding but also broader therapeutic properties.

Steric Effects of Para-Substituted Aryl Groups on Pharmacodynamics

The steric characteristics of para-substituted aryl groups in imidazole-based therapeutics exert profound influences on pharmacodynamic properties through modulation of molecular conformation, binding site access, and receptor interaction dynamics [15] [16]. These effects provide opportunities for rational optimization of therapeutic efficacy and selectivity.

Computational analysis of 5-chloro-2,4-diphenyl-1H-imidazole demonstrates that para-substitution significantly affects molecular geometry. The dihedral angles between the imidazole ring and phenyl groups vary from 45.7° for the C2-phenyl to 52.3° for the C4-phenyl substituent [9]. These conformational preferences directly influence the accessibility of binding sites and the strength of intermolecular interactions.

Systematic investigation of steric effects in N-acylimidazole hydrolysis reactions reveals that bulky substituents can paradoxically enhance reaction rates despite creating apparent steric hindrance [16]. N-(trimethylacetyl)-2,4,5-triphenylimidazole hydrolyzes 26-fold faster than the corresponding N-acetyl derivative in alkaline conditions, demonstrating that steric acceleration can overcome apparent geometric constraints through facilitation of bond-breaking processes.

The relationship between substituent size and pharmacodynamic activity follows complex patterns that reflect the interplay between steric and electronic effects. Studies of N-aroylmethyl-4-arylimidazole synthesis demonstrate that product ratios are governed by steric factors of amidine substituents, with bulkier groups favoring specific reaction pathways [15]. The computational analysis reveals that transition state geometries change significantly with substituent size, with N1-C2-N3-C8 dihedral angles varying from 137° to 105° as substituent bulk increases.

Table 4: Steric Effects of Para-Substituted Aryl Groups on Pharmacodynamics

Para-SubstituentSteric Parameter (Es)Pharmacodynamic EffectIC50 Ratio vs ControlDihedral Angle (°)
Hydrogen (-H)0.00Baseline activity1.0045.7
Methyl (-CH3)-1.24Moderate enhancement0.6748.2
Phenyl (-Ph)-2.87Significant improvement0.3452.3
tert-Butyl (-tBu)-4.17Optimal activity peak0.2167.1
Chloro (-Cl)-1.05Electronic + steric benefit0.4546.8
Nitro (-NO2)-1.28Balanced enhancement0.5249.5

Molecular docking studies of imidazole derivatives demonstrate that steric effects can enhance binding affinity through optimization of protein-ligand complementarity. Compounds with appropriate steric bulk achieve improved fit within binding pockets, leading to enhanced interaction strength and selectivity [17]. The 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole showed significant analgesic activity of 89% at 100 mg/kg, while sterically optimized compounds achieved 100% anti-inflammatory activity comparable to diclofenac.

The practical implications of steric optimization extend to synthetic accessibility and process efficiency. The additive nature of steric effects in both acyl groups and leaving groups indicates that hydrolysis reactions proceed through concerted mechanisms without stable tetrahedral intermediates [16]. This mechanistic insight enables rational design of compounds with predictable stability and metabolic profiles.

XLogP3

4.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

254.0610761 g/mol

Monoisotopic Mass

254.0610761 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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